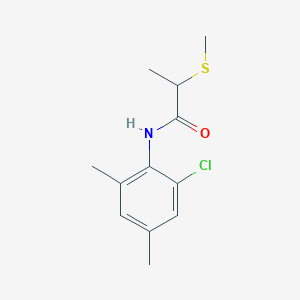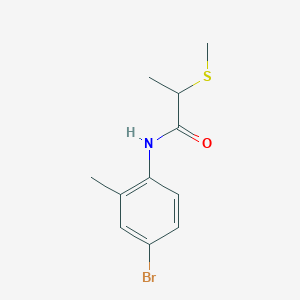![molecular formula C12H14BrNO B7510959 N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide, also known as Br-CPA, is a cyclopropane-based compound that has gained attention in the field of scientific research due to its potential applications in medicine and other areas.
Wissenschaftliche Forschungsanwendungen
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to have a modulatory effect on the GABA-A receptor, which is involved in the regulation of neuronal excitability. This makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and anxiety.
In cancer research, N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to inhibit the growth of cancer cells by targeting a specific enzyme called histone deacetylase 1 (HDAC1). This makes it a potential candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide involves its interaction with specific targets in the body, such as the GABA-A receptor or HDAC1. By binding to these targets, N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide can modulate their activity and produce a range of effects, such as the reduction of neuronal excitability or the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide depend on its specific target and the context in which it is used. For example, in studies of the GABA-A receptor, N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to reduce neuronal excitability and produce anxiolytic effects. In studies of cancer cells, N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to inhibit cell growth and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide is its specificity for certain targets, which allows researchers to study the effects of modulating these targets in a controlled manner. However, one limitation of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide. One area of interest is the development of new drugs based on the structure of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide, which could have applications in the treatment of neurological disorders or cancer. Another area of interest is the study of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide's effects on other targets in the body, which could lead to new insights into its mechanism of action and potential therapeutic applications. Finally, further research is needed to fully understand the safety and toxicity of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide, which will be important for its future use in clinical settings.
Synthesemethoden
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of cyclopropanecarboxylic acid with 2-bromobenzylamine, followed by the addition of methylamine. The resulting compound is then purified through a series of chromatography steps to obtain the final product.
Eigenschaften
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-14(12(15)9-6-7-9)8-10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXGDUZJTNZXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



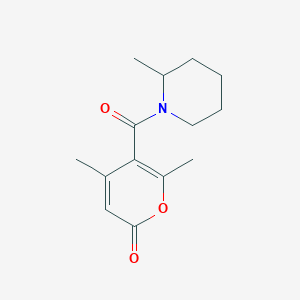
![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)
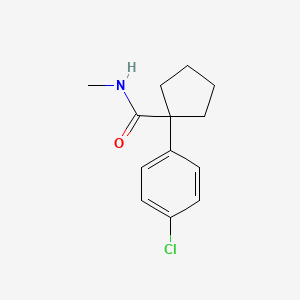

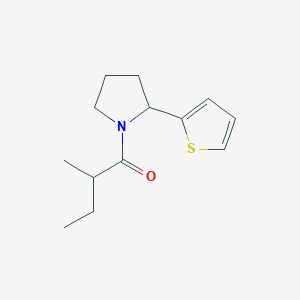
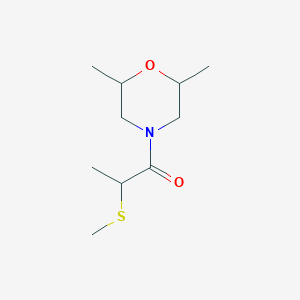
![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)

